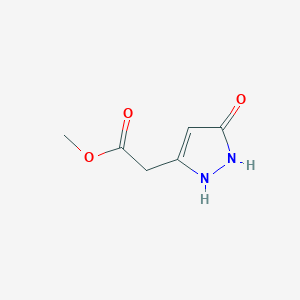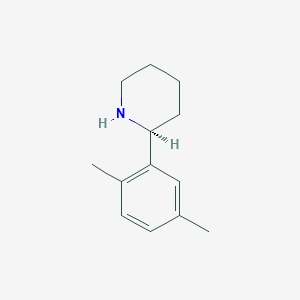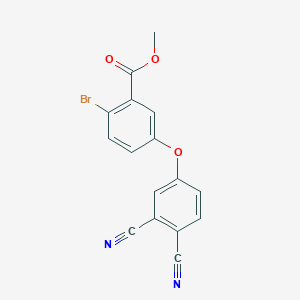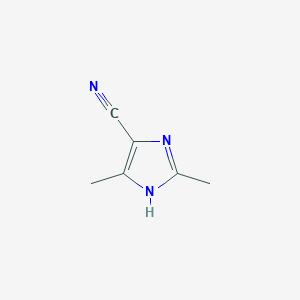![molecular formula C14H19N3O2 B13042889 (R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-B]pyridine core, a tert-butyl group, and an aminoethyl side chain. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.
Addition of the Aminoethyl Side Chain: This step can be performed through nucleophilic substitution reactions, where an aminoethyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. Its effects are mediated through binding to these targets, leading to changes in their activity and downstream biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate: Without specific stereochemistry.
Other Pyrrolo[3,2-B]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and aminoethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
tert-butyl 5-[(1R)-1-aminoethyl]pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m1/s1 |
Clave InChI |
DOOWZABHUUQXHQ-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
SMILES canónico |
CC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
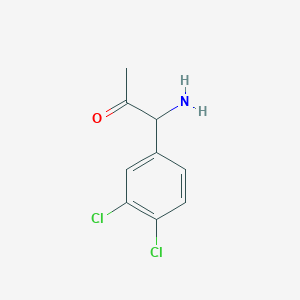
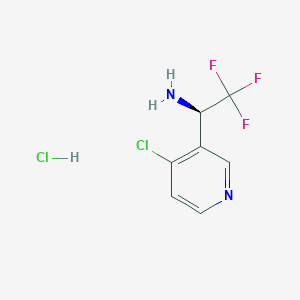
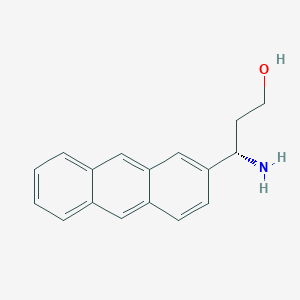
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)

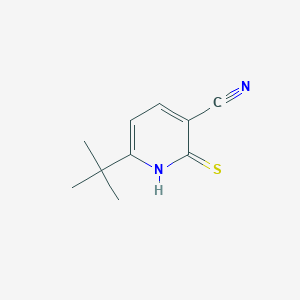

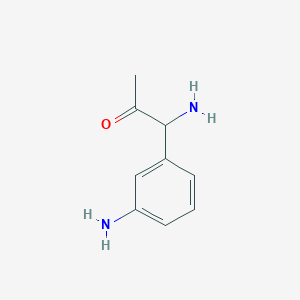
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
